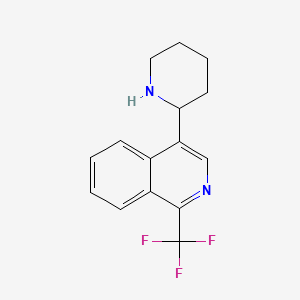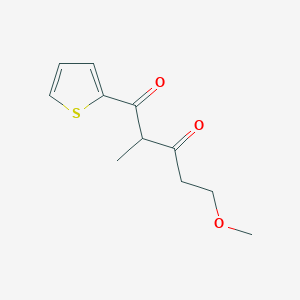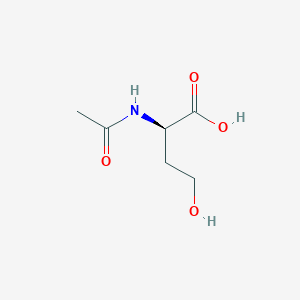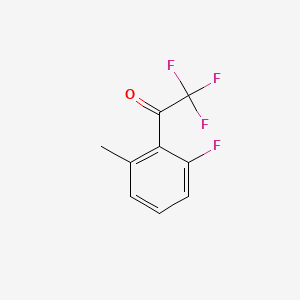
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a piperidine ring and a trifluoromethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of the isoquinoline core with piperidine under basic conditions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-2-yl)isoquinoline: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(Trifluoromethyl)isoquinoline: Lacks the piperidine ring, which may influence its binding properties and overall stability.
Uniqueness
4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination enhances its chemical versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H15F3N2 |
|---|---|
Molecular Weight |
280.29 g/mol |
IUPAC Name |
4-piperidin-2-yl-1-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)14-11-6-2-1-5-10(11)12(9-20-14)13-7-3-4-8-19-13/h1-2,5-6,9,13,19H,3-4,7-8H2 |
InChI Key |
MHTFGYFVYBIEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)

![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)

![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)



![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)

